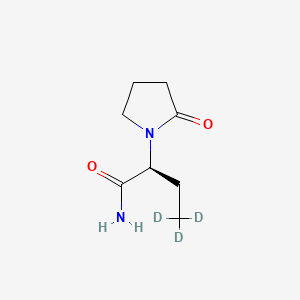
(2S,4R)-Fosinopril Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosinopril Sodium is the sodium salt of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor . It is used for the treatment of hypertension and heart failure . Fosinopril is a pro-drug, its phosphinate ester group is hydrolyzed in vivo to give the corresponding phosphinic acid, fosinoprilat, which is the active metabolite .
Synthesis Analysis
Fosinopril sodium is chemically named sodium (2S,4S)-4-cyclohexyl-1-(2-{2-methyl-1-(propanoyloxy)propoxyphosphoryl}acetyl)pyrrolidine-2-carboxylate . It is the only phosphinic acid derivative among the angiotensin-converting enzyme (ACE) inhibitors class .Molecular Structure Analysis
The molecular formula of Fosinopril Sodium is C30H45NNaO7P . The molecular weight is 585.64 .Chemical Reactions Analysis
Fosinopril is a competitive inhibitor of angiotensin-converting enzyme (ACE) and prevents the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor . Fosinopril can reduce vasoconstriction and promote sodium excretion by interacting with renin-angiotensin-aldosterone system (RAAS) components .Physical And Chemical Properties Analysis
Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity . Fosinopril sodium is an ester prodrug that is hydrolyzed by esterases to its active metabolite fosinoprilat .Applications De Recherche Scientifique
Hypertension Management
(2S,4R)-Fosinopril Sodium Salt: is primarily used in the treatment of hypertension . It functions as an ACE inhibitor, reducing the production of angiotensin II, a compound that causes blood vessels to constrict. By inhibiting this conversion, fosinopril sodium helps to lower blood pressure and reduce the strain on the cardiovascular system .
Heart Failure Therapy
In patients with heart failure , (2S,4R)-Fosinopril Sodium Salt improves symptoms by decreasing the heart’s workload. It enhances cardiac output and prevents the progression of heart failure by counteracting the effects of the renin-angiotensin-aldosterone system (RAAS), which often contributes to heart failure pathology .
Post-Myocardial Infarction
Post-myocardial infarction, (2S,4R)-Fosinopril Sodium Salt is used to improve survival rates . It aids in the remodeling of the heart , preventing the deterioration of cardiac function after the damage caused by a heart attack. This application leverages the compound’s ability to reduce the workload on the heart and improve coronary blood flow .
Pharmacokinetics and Drug Development
In pharmacological research, (2S,4R)-Fosinopril Sodium Salt is studied for its pharmacokinetic properties , such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for the development of new drugs and optimizing dosing regimens .
Molecular Modeling and Drug Design
(2S,4R)-Fosinopril Sodium Salt serves as a model compound in molecular modeling studies. Researchers use it to study drug-receptor interactions, which can inform the design of new therapeutic agents with improved efficacy and reduced side effects .
Safety And Hazards
Orientations Futures
Fosinopril has been available for nearly three decades and has received approval from the United States Food and Drug Administration (FDA) for the treatment of hypertension and heart failure . It is utilized off-label for conditions such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy . The drug is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown .
Propriétés
Numéro CAS |
1356353-41-7 |
|---|---|
Nom du produit |
(2S,4R)-Fosinopril Sodium Salt |
Formule moléculaire |
C₃₀H₄₅NNaO₇P |
Poids moléculaire |
585.64 |
Synonymes |
(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt; USP Fosinopril Related Impurity D; (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)





